molecular formula C15H16N2O B1270686 2-amino-N-(3-methylbenzyl)benzamide CAS No. 717893-10-2

2-amino-N-(3-methylbenzyl)benzamide

Cat. No. B1270686
M. Wt: 240.3 g/mol
InChI Key: BRZWUEDKXGVXDV-UHFFFAOYSA-N
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Description

“2-amino-N-(3-methylbenzyl)benzamide” is a chemical compound with the molecular formula C15H16N2O . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “2-amino-N-(3-methylbenzyl)benzamide” is 1S/C15H16N2O/c1-11-5-4-6-12(9-11)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) . This indicates that the molecule consists of a benzene ring attached to an amide group and a methylbenzyl group.


Physical And Chemical Properties Analysis

“2-amino-N-(3-methylbenzyl)benzamide” has a molecular weight of 240.3 . It is a solid substance at room temperature .

Scientific Research Applications

Anticonvulsant Activity

2-Amino-N-(3-methylbenzyl)benzamide, a derivative of 4-aminobenzamides, has demonstrated significant anticonvulsant effects. Research shows that similar compounds, like 4-amino-N-amylbenzamide and d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, are potent against maximal electroshock seizures (MES) in mice, indicating potential applications in seizure management (Clark et al., 1984).

Effects on DNA Synthesis and Cell Viability

Compounds like 3-aminobenzamide, structurally related to 2-amino-N-(3-methylbenzyl)benzamide, have been used to study the functions of poly(adenosine diphosphate-ribose). However, these compounds, at commonly used concentrations, also influence cell viability, glucose metabolism, and DNA synthesis, suggesting broader biological implications (Milam & Cleaver, 1984).

Enhancement of DNA Repair

Benzamide derivatives enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes, indicating a role in DNA repair processes. This enhancement correlates with the inhibitory activities of benzamide and nicotinamide-related inhibitors (Miwa et al., 1981).

Antiproliferative Activity in Cancer Research

N-alkyl-2-(substitutedbenzamido) benzamides, similar in structure to 2-amino-N-(3-methylbenzyl)benzamide, have shown potent cytotoxic activities against cancer cell lines. These compounds are explored for their binding affinity towards the σ1 receptor and their potential as anti-cancer agents (Youssef et al., 2020).

properties

IUPAC Name

2-amino-N-[(3-methylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-5-4-6-12(9-11)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZWUEDKXGVXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361324
Record name 2-amino-N-(3-methylbenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-methylbenzyl)benzamide

CAS RN

717893-10-2
Record name 2-amino-N-(3-methylbenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Zeng, T Yang, N Tang, J Xiang, SF Yin, N Kambe - Synthesis, 2022 - thieme-connect.com
A simple, mild, green, and efficient method for the synthesis of 2-aminobenzamides is highly desirable. Herein, we report the development of an efficient, one-pot strategy starting from 2-…
Number of citations: 2 www.thieme-connect.com

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